![molecular formula C17H23NO2 B289867 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate, also known as PNU-120596, is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel found in the central nervous system. It enhances the response of the receptor to acetylcholine, resulting in increased ion flow and neurotransmitter release. This leads to improved cognitive function and memory, as well as reduced anxiety and depression.
Biochemical and Physiological Effects:
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been shown to have several biochemical and physiological effects. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to improved cognitive function and memory. It also reduces the release of glutamate, which is associated with neurotoxicity and cell death. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potency and efficacy can vary depending on the experimental conditions and the specific α7 nAChR isoform being targeted. Additionally, its effects can be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
Future research on 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate could focus on several areas. One area of interest is its potential use in the treatment of Alzheimer's disease, where it could improve cognitive function and reduce neuroinflammation. Another area of interest is its potential use in the treatment of addiction, where it could reduce drug-seeking behavior and withdrawal symptoms. Additionally, further studies could investigate the potential use of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate involves the condensation of 8-azabicyclo[3.2.1]octan-3-one with 4-bromobenzoic acid, followed by reduction and esterification. The final product is obtained after purification through chromatography.
Wissenschaftliche Forschungsanwendungen
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(8-propyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate |
InChI |
InChI=1S/C17H23NO2/c1-2-10-18-14-8-9-15(18)12-16(11-14)20-17(19)13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
InChI-Schlüssel |
DSFMTHYTDKUCRH-UHFFFAOYSA-N |
SMILES |
CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
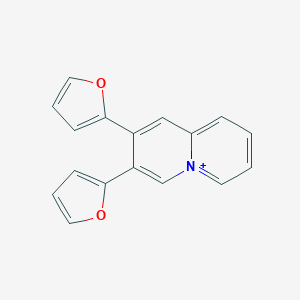
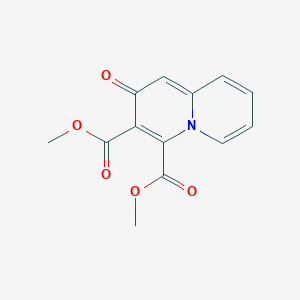
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
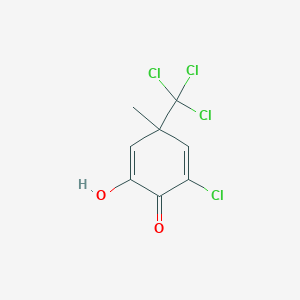
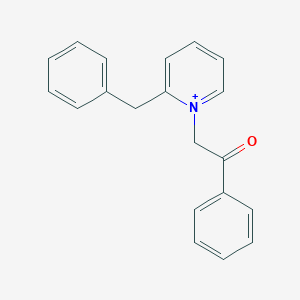
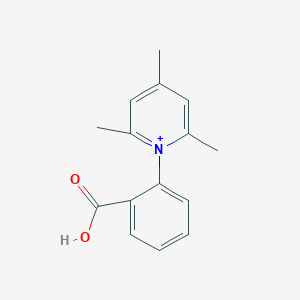
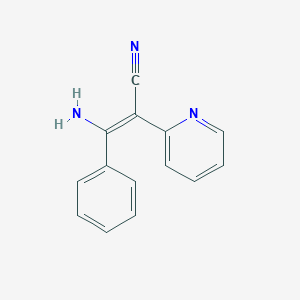
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
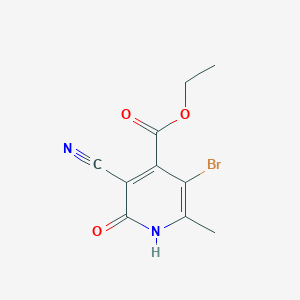
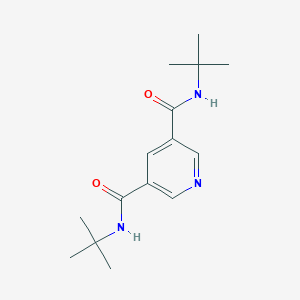
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)